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Compound of Interest

Compound Name: Triton X 100
CAS No.: 63869-93-2
Cat. No.: B7826099
Get Quote
. J

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols and guidelines for the use of Triton X-100 in
the permeabilization of fixed tissues for various applications, including immunohistochemistry
(IHC) and immunofluorescence (IF).

Triton X-100 is a non-ionic surfactant commonly used to permeabilize cell membranes, allowing
antibodies and other labeling reagents to access intracellular and intranuclear targets.[1][2] The
concentration and incubation time of Triton X-100 are critical parameters that must be
optimized depending on the tissue type, fixation method, and the specific target antigen.
Insufficient permeabilization can lead to weak or no signal, while excessive treatment can
damage tissue morphology and lead to loss of antigens.[3]

Mechanism of Action

Triton X-100 solubilizes cellular membranes by disrupting lipid-lipid and lipid-protein
interactions, creating pores that allow for the passage of macromolecules.[1][2] It is considered
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a harsh detergent and can extract proteins and lipids from the membranes.[1] This property
makes it effective for accessing cytoplasmic and nuclear antigens but less suitable for
preserving the integrity of membrane-associated proteins.[4]

Quantitative Data Summary

The following tables summarize common concentration ranges and incubation conditions for
Triton X-100 in various applications.

Table 1: Recommended Triton X-100 Concentrations for Permeabilization

) Triton X-100 .
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Table 2: General Guidelines for Triton X-100 Usage
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Parameter Recommendation Rationale
Start with a lower To minimize potential damage
Concentration concentration (e.g., 0.1%) and to tissue morphology and

increase if necessary.

antigenicity.

Incubation Time

Optimize for your specific
antibody and tissue. Shorter

times are generally preferred.

Prolonged exposure can lead
to excessive extraction of

cellular components.

Room temperature is common,

Lower temperatures can help

Temperature but 4°C can be used for more
o to preserve cellular structures.
gentle permeabilization.
Typically prepared in PBS is a common and
Buffer Phosphate Buffered Saline compatible buffer for
(PBS). immunostaining.
] To remove excess detergent
) Thoroughly wash with PBS ) )
Washing that can interfere with

after permeabilization.

subsequent steps.

Experimental Protocols
Protocol 1: Immunofluorescence Staining of Paraffin-
Embedded Tissue Sections

This protocol outlines the steps for permeabilization of formalin-fixed, paraffin-embedded

(FFPE) tissue sections for immunofluorescent staining.

Materials:

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

FFPE tissue sections on slides
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» Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
» Permeabilization Buffer: 0.2% Triton X-100 in PBS

» Blocking Buffer (e.g., 5% normal goat serum in PBS)

e Primary antibody

e Fluorophore-conjugated secondary antibody

¢ Mounting medium with DAPI

Procedure:

o Deparaffinization and Rehydration:

[e]

Immerse slides in xylene twice for 5 minutes each.

Immerse in 100% ethanol twice for 3 minutes each.

o

Immerse in 95% ethanol for 3 minutes.

[¢]

Immerse in 70% ethanol for 3 minutes.

[¢]

Rinse with deionized water.

[e]

e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) according to the primary antibody
manufacturer's recommendations. A common method is to incubate slides in 10 mM
Sodium Citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

o Allow slides to cool to room temperature.
o Rinse with deionized water.

e Permeabilization:
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o Incubate slides in Permeabilization Buffer (0.2% Triton X-100 in PBS) for 10 minutes at
room temperature.[5]

o Wash slides three times with PBS for 5 minutes each.
e Blocking:

o Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific
antibody binding.

e Primary Antibody Incubation:
o Dilute the primary antibody in Blocking Buffer to the recommended concentration.
o Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
e Secondary Antibody Incubation:
o Wash slides three times with PBS for 5 minutes each.
o Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

o Incubate slides with the secondary antibody for 1 hour at room temperature, protected
from light.

o Counterstaining and Mounting:

o Wash slides three times with PBS for 5 minutes each.

o Mount coverslips using a mounting medium containing DAPI for nuclear counterstaining.
e Imaging:

o Visualize the staining using a fluorescence microscope.

Protocol 2: Immunofluorescence Staining of Frozen
Tissue Sections

This protocol is suitable for the permeabilization of fixed frozen tissue sections.
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Materials:

Fixed frozen tissue sections on slides

o Phosphate Buffered Saline (PBS)

o Permeabilization Buffer: 0.1% Triton X-100 in PBS

» Blocking Buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)[6]
e Primary antibody

e Fluorophore-conjugated secondary antibody

e Mounting medium with DAPI

Procedure:

Thawing and Washing:
o Allow slides to come to room temperature.
o Wash slides with PBS to remove the embedding medium.

Permeabilization:

o Incubate slides in Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at
room temperature.[7]

o Wash slides three times with PBS for 5 minutes each.

Blocking:

o Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.[6]

Primary and Secondary Antibody Staining:

o Follow steps 5-7 from Protocol 1.
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¢ Imaging:

o Visualize the staining using a fluorescence microscope.

Visualizations
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Caption: Workflow for Immunohistochemistry/Immunofluorescence Staining.
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Caption: Mechanism of Triton X-100 Permeabilization.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b7826099/docs?utm_src=pdf-body-img#application-notes-and-protocols-triton-x-100-for-fixed-tissue-permeabilization
https://www.benchchem.com/product/b7826099/docs?utm_src=pdf-body-img#application-notes-and-protocols-triton-x-100-for-fixed-tissue-permeabilization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7826099?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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